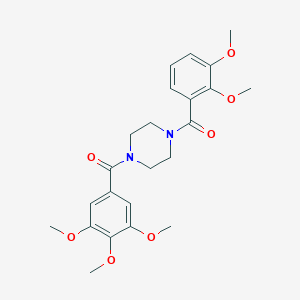

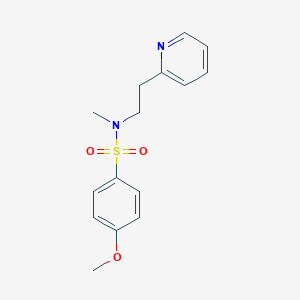

1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TDP or TDP-43, is a protein that plays a crucial role in the regulation of RNA processing and gene expression. TDP-43 has been linked to several neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of TDP-43 in scientific research.

Mechanism of Action

1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 functions as a transcriptional repressor and post-transcriptional regulator of RNA processing. It binds to RNA molecules and regulates their splicing, stability, and transport. 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 has also been shown to interact with other proteins involved in RNA metabolism and to play a role in the formation of stress granules, which are cytoplasmic structures that form in response to cellular stress.

Biochemical and Physiological Effects

Studies have shown that 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 plays a critical role in maintaining the integrity of neurons and preventing their degeneration. Mutations in the 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 gene can lead to the accumulation of misfolded proteins and the formation of aggregates in the brain, which are hallmarks of ALS and FTLD. 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 has also been linked to other neurological disorders such as Alzheimer's disease and Huntington's disease.

Advantages and Limitations for Lab Experiments

The use of 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 in scientific research has several advantages. It is a well-characterized protein with a known function and structure. It is also relatively easy to synthesize and purify. However, there are also limitations to the use of 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43. Its aggregation properties can make it difficult to work with, and its interactions with other proteins can be complex and difficult to study.

Future Directions

There are several potential future directions for research on 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43. One area of interest is the development of therapies that target 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 in neurodegenerative diseases. Another area of interest is the study of the role of 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 in other cellular processes, such as autophagy and mitochondrial function. Additionally, the development of new techniques for studying the interactions of 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 with other proteins and RNA molecules could lead to a better understanding of its function and potential therapeutic applications.

Conclusion

1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 is a protein that plays a crucial role in the regulation of RNA processing and gene expression. It has been linked to several neurodegenerative diseases such as ALS and FTLD. The synthesis, mechanism of action, and potential applications of 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 in scientific research have become the focus of increasing interest. Further research on 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 could lead to new therapies for neurodegenerative diseases and a better understanding of its role in cellular processes.

Synthesis Methods

The synthesis of 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 involves a series of chemical reactions that result in the formation of a piperazine ring and two benzoyl groups. The most common method for synthesizing 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 is through the reaction of 1-(2,3-dimethoxyphenyl)-2-nitroethane with 3,4,5-trimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reduced to 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 using palladium on carbon as a catalyst.

Scientific Research Applications

1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 has become a crucial tool in scientific research due to its involvement in several neurodegenerative diseases. It has been shown that mutations in the 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 gene can lead to the accumulation of misfolded proteins and the formation of aggregates in the brain, which are hallmarks of ALS and FTLD. 1-(2,3-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine-43 has also been linked to other neurological disorders such as Alzheimer's disease and Huntington's disease.

properties

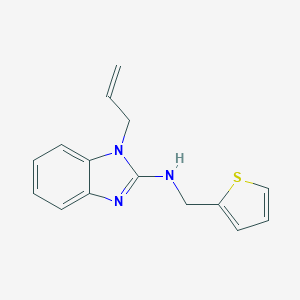

Molecular Formula |

C23H28N2O7 |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

(2,3-dimethoxyphenyl)-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C23H28N2O7/c1-28-17-8-6-7-16(20(17)31-4)23(27)25-11-9-24(10-12-25)22(26)15-13-18(29-2)21(32-5)19(14-15)30-3/h6-8,13-14H,9-12H2,1-5H3 |

InChI Key |

BEPQIBUKVJEYBY-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B246858.png)

![1-phenyl-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanol](/img/structure/B246860.png)

![N-methyl-N-[2-(2-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B246865.png)

![N-methyl-N-[2-(2-pyridinyl)ethyl]ethanesulfonamide](/img/structure/B246868.png)

![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246877.png)

![[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B246879.png)